L-Glutamine-15N2,d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

153.16 g/mol |

IUPAC Name |

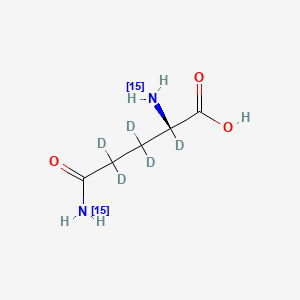

(2S)-2,5-bis(15N)(azanyl)-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1,7+1 |

InChI Key |

ZDXPYRJPNDTMRX-OSLNSGJLSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)[15NH2])[15NH2] |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Glutamine-¹⁵N₂,d₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Glutamine-¹⁵N₂,d₅, a stable isotope-labeled amino acid crucial for metabolic research. The document details its chemical structure, physicochemical properties, and significant applications, with a focus on its use in stable isotope tracing experiments.

Introduction to L-Glutamine-¹⁵N₂,d₅

L-Glutamine-¹⁵N₂,d₅ is a non-radioactive, stable isotope-labeled form of the non-essential amino acid L-glutamine.[1] In this molecule, both nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N), and five hydrogen atoms are substituted with deuterium (²H or D).[2] These isotopic labels make it a powerful tool for tracing the metabolic fate of glutamine in various biological systems without the safety concerns associated with radioactive isotopes.

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes.[1][3][4] It is a key substrate for nucleotide synthesis, a major nitrogen donor for the production of other amino acids, and a significant source of carbon for the tricarboxylic acid (TCA) cycle in rapidly proliferating cells, such as cancer cells.[4][5] The use of L-Glutamine-¹⁵N₂,d₅ allows researchers to quantitatively track the contribution of glutamine to these pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][6]

Chemical Structure and Properties

The foundational structure of L-Glutamine-¹⁵N₂,d₅ is that of L-glutamine, with the isotopic labels strategically placed. The two nitrogen atoms, one in the alpha-amino group and one in the side-chain amide group, are ¹⁵N. The five deuterium atoms are located at the 2, 3, and 4 positions of the carbon backbone.[2][6]

Chemical Structure of L-Glutamine-¹⁵N₂,d₅

Physicochemical and Quantitative Data

| Property | Value | References |

| Molecular Formula | C₅D₅H₅¹⁵N₂O₃ | [2][6] |

| Molecular Weight | 153.16 g/mol | [2][6] |

| Synonyms | L-Glutamic acid 5-amide-¹⁵N₂,d₅, Levoglutamide-¹⁵N₂,d₅ | [1][2][6] |

| Physical Form | Solid, white crystalline powder | [7][8] |

| Melting Point | 185 °C (decomposes) | [7][9] |

| Solubility | Soluble in water | [10] |

| Isotopic Purity (¹⁵N) | ≥98% | [7] |

| Isotopic Purity (D) | ≥98% | [2] |

| Storage Temperature | Room temperature, away from light and moisture | [2][6] |

Applications in Metabolic Research

The primary application of L-Glutamine-¹⁵N₂,d₅ is in stable isotope tracing studies to elucidate metabolic pathways in vitro and in vivo.[11] By introducing this labeled glutamine into a biological system, researchers can track the incorporation of its heavy isotopes into various downstream metabolites. This provides quantitative insights into the fluxes through different metabolic pathways.

Key research areas where L-Glutamine-¹⁵N₂,d₅ is utilized include:

-

Cancer Metabolism: Cancer cells often exhibit altered glutamine metabolism to support their rapid growth and proliferation.[11][12] Isotope tracing with labeled glutamine helps to identify these metabolic shifts, providing potential targets for therapeutic intervention.[11]

-

Neuroscience: Glutamine is a precursor for the synthesis of the neurotransmitters glutamate and GABA.[10] Tracing studies can elucidate the dynamics of the glutamate/GABA-glutamine cycle in the brain.[10]

-

Immunology: Immune cells rely heavily on glutamine as an energy source and for the synthesis of essential molecules.[13] L-Glutamine-¹⁵N₂,d₅ can be used to study how immune cell metabolism is altered during an immune response.

-

Drug Development: Understanding the metabolic effects of a drug candidate is crucial. Stable isotope tracing can reveal how a compound impacts glutamine metabolism and other interconnected pathways.

Experimental Protocol: Stable Isotope Tracing with L-Glutamine-¹⁵N₂,d₅

The following is a generalized protocol for an in vivo stable isotope tracing experiment using L-Glutamine-¹⁵N₂,d₅ in a mouse model. This protocol can be adapted for in vitro cell culture experiments.

Objective: To determine the metabolic fate of glutamine in a specific tissue of interest.

Materials:

-

L-Glutamine-¹⁵N₂,d₅

-

Sterile saline solution (0.9% NaCl)

-

Animal model (e.g., mouse)

-

Infusion pump

-

Tools for tissue collection and snap-freezing (liquid nitrogen)

-

Metabolite extraction buffers

-

Mass spectrometer (e.g., LC-MS or GC-MS)

Methodology:

-

Preparation of Infusion Solution:

-

Dissolve L-Glutamine-¹⁵N₂,d₅ in sterile saline to the desired concentration. The exact concentration will depend on the specific experimental design and animal model.

-

Ensure the solution is sterile-filtered before administration.

-

-

Tracer Administration:

-

For in vivo studies, the labeled glutamine is typically administered via intravenous infusion.

-

A common approach is a bolus injection followed by a continuous infusion to achieve a steady-state labeling of metabolites.[14]

-

The infusion duration can range from minutes to several hours, depending on the metabolic pathways being investigated.[14]

-

-

Sample Collection:

-

At the end of the infusion period, euthanize the animal according to approved ethical protocols.

-

Rapidly dissect the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity. This is a critical step to preserve the metabolic state of the tissue.[15]

-

Collect blood samples for plasma analysis if required.

-

-

Metabolite Extraction:

-

Homogenize the frozen tissue in a cold extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).

-

Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extract using a mass spectrometer (e.g., LC-MS/MS or GC-MS).

-

The mass spectrometer will separate the different metabolites and measure the mass-to-charge ratio of their ions.

-

The incorporation of ¹⁵N and deuterium from L-Glutamine-¹⁵N₂,d₅ into downstream metabolites will result in a predictable shift in their mass, allowing for their detection and quantification.[16]

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify the labeled metabolites and determine their isotopic enrichment.

-

Calculate the fractional contribution of glutamine to the production of these metabolites.

-

Interpret the data to understand the activity of different metabolic pathways.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a stable isotope tracing experiment using L-Glutamine-¹⁵N₂,d₅.

Caption: Workflow of a stable isotope tracing experiment.

Conclusion

L-Glutamine-¹⁵N₂,d₅ is an indispensable tool for researchers in various fields of life sciences. Its ability to safely and accurately trace the metabolic fate of glutamine provides invaluable insights into cellular physiology and disease states. The detailed understanding of metabolic pathways enabled by this stable isotope-labeled compound is crucial for the development of novel diagnostic and therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]

- 3. L-Glutamine-15N2 Datasheet DC Chemicals [dcchemicals.com]

- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. L -Glutamine-15N2 15N 98atom 204451-48-9 [sigmaaldrich.com]

- 8. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Glutamine-15N2 | 204451-48-9 | EIA45148 | Biosynth [biosynth.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of [2-15N]- and [5-15N]glutamine with gas chromatography-mass spectroscopy: applications to nitrogen metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Glutamine-¹⁵N₂,d₅: A Technical Guide to Isotopic Purity, Enrichment, and Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Glutamine-¹⁵N₂,d₅, a stable isotope-labeled amino acid crucial for metabolic research. The guide details its isotopic purity and enrichment levels, outlines experimental protocols for its analysis, and illustrates its metabolic fate through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers employing L-Glutamine-¹⁵N₂,d₅ in their studies.

Quantitative Data: Isotopic Purity and Enrichment

L-Glutamine-¹⁵N₂,d₅ is a powerful tool for tracing glutamine metabolism. Its utility is fundamentally dependent on its isotopic purity and the level of enrichment of the stable isotopes. Isotopic purity refers to the percentage of the compound that is the desired labeled form, while enrichment level specifies the percentage of a particular atom in the molecule that is the stable isotope. Commercial suppliers typically provide these specifications, which are critical for accurate experimental design and data interpretation.

| Parameter | Specification | Source |

| ¹⁵N Enrichment | 97-98% | [1][2] |

| Deuterium (d₅) Enrichment | 97-98% | [1][2] |

| Chemical Purity | ≥98% | [1] |

| Molecular Weight | 153.16 g/mol | [1] |

Table 1: Typical Specifications for L-Glutamine-¹⁵N₂,d₅

Experimental Protocols for Isotopic Analysis

The accurate determination of isotopic enrichment in biological samples is paramount for metabolic flux analysis. The following sections detail common methodologies for the analysis of L-Glutamine-¹⁵N₂,d₅ and its metabolites.

Sample Preparation

Proper sample preparation is critical to prevent isotopic fractionation and ensure accurate analysis.

-

Cell Culture: For in vitro studies, cells are cultured in media where standard L-glutamine is replaced with L-Glutamine-¹⁵N₂,d₅. After the desired incubation period, cells are harvested, and metabolites are extracted, typically using a cold solvent mixture like methanol:water.

-

Plasma/Tissue: For in vivo studies, biological fluids like plasma or tissue homogenates are used. Proteins are typically precipitated and removed, often with a solvent like methanol. The supernatant containing the amino acids is then further processed.[3]

Mass Spectrometry (MS)

Mass spectrometry is the most common technique for quantifying stable isotope enrichment due to its high sensitivity and specificity.

GC-MS is a robust method for analyzing amino acid isotopic enrichment.

-

Derivatization: Amino acids are non-volatile and require derivatization prior to GC analysis. A common method involves acylation with trifluoroacetic anhydride to form N,N-bis-trifluoroacetyl-L-glutamine derivatives.[4][5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the derivatized amino acids, and the MS detects the mass-to-charge ratio (m/z) of the fragments.

-

Analysis: The isotopic enrichment is determined by monitoring specific ion fragments. For L-Glutamine-¹⁵N₂,d₅, the fragmentation pattern will show a mass shift corresponding to the number of ¹⁵N and deuterium atoms. For instance, a fragment containing both nitrogen atoms will have a mass increase of 2 amu due to the two ¹⁵N atoms.

LC-MS/MS offers the advantage of analyzing underivatized amino acids in a complex biological matrix.

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is typically used to separate glutamine and its metabolites.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate ions.

-

Mass Analysis: A triple quadrupole mass spectrometer is often employed for selected reaction monitoring (SRM), which provides high selectivity and sensitivity for quantifying the labeled and unlabeled forms of glutamine and its downstream metabolites.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine isotopic enrichment, particularly for ¹⁵N.

-

Principle: The ¹⁵N nucleus has a spin of 1/2 and can be detected by NMR. The chemical shift and coupling constants of ¹⁵N can provide information about the position of the label within the molecule.

-

Application: While less sensitive than MS, NMR can provide detailed structural information and is non-destructive. It is particularly useful for distinguishing between labeling at the amide and amine nitrogen positions of glutamine.

Signaling Pathways and Metabolic Fate

L-Glutamine-¹⁵N₂,d₅ is utilized in metabolic tracer studies to elucidate the pathways of glutamine utilization. The stable isotope labels allow researchers to track the fate of the nitrogen and carbon skeleton of glutamine.

Glutaminolysis and the TCA Cycle

Glutaminolysis is a key metabolic pathway where glutamine is converted to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle. This process is crucial for energy production and providing precursors for biosynthesis. The ¹⁵N labels from L-Glutamine-¹⁵N₂,d₅ can be traced through this pathway to understand nitrogen flux.

Figure 1: Metabolic fate of L-Glutamine-¹⁵N₂,d₅ in glutaminolysis and the TCA cycle.

In this pathway, the amide nitrogen of glutamine is released as ¹⁵NH₄⁺ by glutaminase (GLS). The remaining glutamate-¹⁵N,d₅ can then be converted to α-ketoglutarate-d₄ by glutamate dehydrogenase (GDH) or a transaminase, releasing the second ¹⁵N as ¹⁵NH₄⁺ or transferring it to another molecule, respectively. The deuterated carbon skeleton then enters the TCA cycle.

Nucleotide Biosynthesis

Glutamine is a critical nitrogen donor for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The ¹⁵N atoms from L-Glutamine-¹⁵N₂,d₅ are incorporated into the rings of these nitrogenous bases.

Figure 2: Contribution of ¹⁵N from L-Glutamine-¹⁵N₂ to nucleotide biosynthesis.

Tracing the incorporation of ¹⁵N into DNA and RNA allows for the measurement of nucleotide synthesis rates, providing insights into cellular proliferation.[1]

Experimental Workflow for Metabolic Tracing

A typical metabolic tracing experiment using L-Glutamine-¹⁵N₂,d₅ involves several key steps, from cell culture to data analysis.

Figure 3: A generalized experimental workflow for metabolic tracing studies.

This workflow highlights the major stages of a stable isotope tracing experiment. Each step requires careful optimization to ensure reliable and reproducible results.

Conclusion

L-Glutamine-¹⁵N₂,d₅ is an indispensable tool for researchers investigating glutamine metabolism. Its high isotopic purity and enrichment levels allow for precise tracing of nitrogen and carbon fluxes through various metabolic pathways. By employing the appropriate analytical techniques and experimental designs, scientists can gain valuable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. This guide provides a foundational understanding of the technical aspects of using L-Glutamine-¹⁵N₂,d₅, empowering researchers to effectively integrate this powerful tool into their studies.

References

- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Manufacturing of L-Glutamine-15N2,d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and applications of L-Glutamine-15N2,d5, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details the chemical and enzymatic synthesis methodologies, presents quantitative data for key process parameters, and illustrates relevant biological pathways and experimental workflows.

Introduction

This compound is a non-essential amino acid where both nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N) and five hydrogen atoms are substituted with deuterium (d). This isotopic labeling makes it a powerful tracer for metabolic flux analysis, allowing researchers to track the fate of glutamine in various biochemical pathways without the use of radioactive isotopes.[1] Its applications are extensive, particularly in cancer metabolism research, where glutamine plays a central role in fueling the tricarboxylic acid (TCA) cycle and providing nitrogen for nucleotide and amino acid biosynthesis.[2][3] Understanding the metabolic reprogramming in cancer cells is critical for the development of novel therapeutics, and this compound serves as a vital tool in these investigations.

This guide will delve into the practical aspects of producing and utilizing this labeled compound, offering detailed protocols and data to support its application in a laboratory setting.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a combination of chemical and enzymatic methods to ensure high isotopic enrichment and purity. A modular synthetic strategy allows for the introduction of isotopes at specific positions.

Chemical Synthesis of Precursors

A common approach involves a multi-step chemical synthesis to create the isotopically labeled glutamate precursor.[1] The overall yield for such a multi-step synthesis of a similarly labeled glutamine has been reported to be around 50%.[4]

Key Reaction Steps:

-

Protection of L-Glutamic Acid: The synthesis often starts with commercially available isotopically labeled precursors. The amino and carboxylic acid groups of L-glutamic acid are protected to prevent side reactions.

-

Deuteration: Deuterium atoms are introduced at the C2, C3, and C4 positions. This can be achieved through various deuteration techniques known in organic chemistry.

-

Amidation with ¹⁵N-Ammonia: The γ-carboxyl group of the protected and deuterated glutamic acid is then amidated using ¹⁵NH₃ to introduce the second ¹⁵N isotope.

-

Deprotection: The protecting groups are removed to yield the final this compound.

Enzymatic Synthesis

An alternative and often more stereospecific final step involves the use of glutamine synthetase. This enzyme catalyzes the ATP-dependent amidation of glutamate to glutamine.[5]

Enzymatic Reaction:

¹⁵N, d-L-Glutamate + ¹⁵NH₄⁺ + ATP --(Glutamine Synthetase)--> L-Glutamine-¹⁵N₂,d₅ + ADP + Pi

This enzymatic step is highly efficient, with conversion rates reported to be over 90%.[5]

Purification

Purification of the final product is critical to remove unreacted precursors, byproducts, and the enzyme used in the enzymatic synthesis. Common purification methods include:

-

Ion-Exchange Chromatography: Anion-exchange chromatography is effective in separating L-glutamine from glutamate and other charged impurities.[6]

-

Crystallization: The purified L-glutamine solution is concentrated and cooled to induce crystallization. The crystals are then washed and dried.[6]

Data Presentation

Quantitative data from the synthesis and purification processes are summarized below for easy comparison.

| Parameter | Chemical Synthesis | Enzymatic Synthesis (Final Step) |

| Starting Materials | Isotopically labeled L-Glutamic Acid precursors, ¹⁵NH₃ | ¹⁵N, d-L-Glutamate, ¹⁵NH₄⁺, ATP |

| Key Reagents/Catalysts | Protecting group reagents, Deuteration agents | Glutamine Synthetase |

| Overall Yield | ~50%[4] | >90% conversion efficiency[5] |

| Isotopic Purity (¹⁵N) | >98 atom %[7] | >98 atom % |

| Chemical Purity | >98%[8] | >98% |

Experimental Protocols

Detailed Synthesis Protocol (Combined Chemical and Enzymatic)

This protocol is a synthesized representation based on established methods for isotopically labeled glutamine.[1][5]

Step 1: Synthesis of ¹⁵N,d-L-Glutamate (Chemical)

-

Detailed chemical synthesis steps for the deuterated and ¹⁵N-labeled glutamate precursor would be inserted here, based on specific laboratory procedures and available starting materials. This typically involves protection, deuteration, and deprotection steps.

Step 2: Enzymatic Amidation

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM ATP).

-

Dissolve the synthesized ¹⁵N, d-L-Glutamate and ¹⁵NH₄Cl in the reaction buffer.

-

Add Glutamine Synthetase to the reaction mixture.

-

Incubate the reaction at 37°C for 2-4 hours, monitoring the conversion by HPLC or NMR.

-

Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.

Step 3: Purification

-

Centrifuge the reaction mixture to remove precipitated protein.

-

Load the supernatant onto a pre-equilibrated anion-exchange chromatography column (e.g., Dowex 1x8).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the this compound using a suitable buffer gradient (e.g., acetic acid).

-

Collect and pool the fractions containing the product.

-

Concentrate the pooled fractions under reduced pressure.

-

Induce crystallization by cooling the concentrated solution.

-

Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Quality Control

-

Purity Analysis: Assessed by HPLC and NMR.

-

Isotopic Enrichment: Determined by mass spectrometry.

-

Identity Confirmation: Confirmed by ¹H and ¹⁵N NMR spectroscopy.

Mandatory Visualization

Synthesis and Manufacturing Workflow

Caption: Workflow for the synthesis and manufacturing of this compound.

Glutamine Metabolism and Entry into the TCA Cycle

Caption: Metabolic fate of L-Glutamine-¹⁵N₂,d₅ in the cell.

L-Glutamine Induced GLP-1 Secretion Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 3. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsna.org [pubs.rsna.org]

- 6. US4966994A - Method for purifying L-glutamine - Google Patents [patents.google.com]

- 7. L -Glutamine-15N2 15N 98atom 204451-48-9 [sigmaaldrich.com]

- 8. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]

L-Glutamine-15N2,d5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular characteristics of the isotopically labeled amino acid, L-Glutamine-15N2,d5, a crucial tool in metabolic research and drug development.

Core Molecular Data

Isotopically labeled compounds are essential for tracing metabolic pathways and quantifying analytes in complex biological matrices. This compound is a stable isotope-labeled version of L-Glutamine where both nitrogen atoms are replaced with the heavier ¹⁵N isotope, and five hydrogen atoms are substituted with deuterium (d). This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based applications.

The table below summarizes the key molecular data for both standard L-Glutamine and its labeled counterpart.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| L-Glutamine | C₅H₁₀N₂O₃[1][2][3][4] | 146.14[1][3][5] |

| This compound | C₅H₅D₅¹⁵N₂O₃ | 153.16[6][7] |

Isotopic Labeling Workflow

The generation of this compound involves the specific replacement of atoms in the parent L-Glutamine molecule with their heavier stable isotopes. This process is foundational to its application in quantitative and mechanistic studies.

Caption: Isotopic labeling process from L-Glutamine to this compound.

Experimental Applications and Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis.

Protocol: Quantification of L-Glutamine in Plasma using LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound as an internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Run a gradient from high organic to high aqueous to retain and elute the polar glutamine molecules.

-

-

Mass Spectrometry (MS): Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for L-Glutamine: Monitor the transition from the parent ion (m/z 147.1) to a characteristic product ion.

-

MRM Transition for this compound: Monitor the transition from the labeled parent ion (m/z 154.2) to its corresponding product ion.

-

-

-

Data Analysis:

-

Quantify the endogenous L-Glutamine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

Significance in Research

The use of stable isotope-labeled L-Glutamine, such as this compound, is pivotal in:

-

Metabolomics: To accurately trace the metabolic fate of glutamine in various biological systems.[6][7]

-

Clinical Mass Spectrometry: For precise quantification of L-glutamine levels in patient samples, which can be indicative of certain disease states.[6]

-

Biomolecular NMR: As a tool to study protein structure and dynamics.[6][7]

-

Drug Development: To understand how novel therapeutic agents affect amino acid metabolism.

References

- 1. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Glutamine [webbook.nist.gov]

- 3. L-Glutamine | 56-85-9 [chemicalbook.com]

- 4. supremepharmatech.com [supremepharmatech.com]

- 5. L-Glutamine - American Chemical Society [acs.org]

- 6. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]

A Technical Guide to L-Glutamine-¹⁵N₂,d₅ for Advanced Metabolic Research

Introduction: In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate web of biochemical pathways.[1] L-Glutamine, a non-essential amino acid, is a critical nutrient for highly proliferative cells, such as cancer cells, serving as a key source of both carbon and nitrogen.[2][3] The isotopically labeled variant, L-Glutamine-¹⁵N₂,d₅, offers a powerful method for simultaneously tracing the metabolic fate of glutamine's nitrogen atoms and its carbon skeleton. This technical guide provides an in-depth overview of the core properties, experimental methodologies, and key applications of L-Glutamine-¹⁵N₂,d₅ for researchers, scientists, and drug development professionals.

Core Properties of L-Glutamine-¹⁵N₂,d₅

L-Glutamine-¹⁵N₂,d₅ is a stable, non-radioactive isotopologue of L-Glutamine where both nitrogen atoms are substituted with Nitrogen-15 (¹⁵N) and five hydrogen atoms on the carbon backbone are replaced with Deuterium (²H or D). These substitutions create a significant mass shift, enabling its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry and NMR.[1][2]

Table 1: Quantitative and Physical Properties of L-Glutamine-¹⁵N₂,d₅

| Property | Value | References |

|---|---|---|

| Molecular Weight | 153.16 g/mol | [4][5][6][7] |

| Chemical Formula | C₅D₅H₅¹⁵N₂O₃ | [4][5] |

| Isotopic Purity (¹⁵N₂) | 97-98% | [4] |

| Isotopic Purity (D₅) | 97-98% | [4] |

| Chemical Purity | ≥98% | [4][5] |

| Synonyms | L-Glutamic acid 5-amide-¹⁵N₂,d₅; Levoglutamide-¹⁵N₂,d₅ | [2][4][5] |

| Primary Applications | Metabolism, Metabolomics, Clinical Mass Spectrometry, Biomolecular NMR | [4][5] |

| Storage Conditions | Store at room temperature, protected from light and moisture. |[4][5] |

Tracing Metabolic Fates: Glutaminolysis and the TCA Cycle

L-Glutamine-¹⁵N₂,d₅ is a cornerstone for studying glutaminolysis, a key metabolic pathway that fuels the tricarboxylic acid (TCA) cycle.[8] The dual-labeling strategy allows researchers to track the distribution of both nitrogen and carbon skeletons through central carbon metabolism.

-

Entry into the TCA Cycle : Glutamine first loses its amide nitrogen (¹⁵N) via the enzyme glutaminase (GLS) to become glutamate. This glutamate then converts to α-ketoglutarate, a primary TCA cycle intermediate, through the action of glutamate dehydrogenase (GDH) or transaminases, losing its amino nitrogen (¹⁵N) in the process.[8][9] The deuterium labels remain on the carbon backbone, allowing its journey through the cycle to be monitored.

Figure 1. Initial steps of glutamine metabolism and entry into the TCA cycle.

-

Oxidative vs. Reductive TCA Flux : Once α-ketoglutarate is formed, it can fuel the TCA cycle in two directions. In the canonical oxidative (forward) pathway, it is converted to malate and other intermediates to support energy production.[10] Alternatively, under certain conditions like hypoxia, α-ketoglutarate can undergo reductive carboxylation (backward) to produce citrate, which is a precursor for lipid synthesis.[8][10] Tracing the deuterium-labeled intermediates allows for the quantification of the relative flux through these opposing pathways.

Figure 2. Oxidative and reductive pathways of glutamine metabolism in the TCA cycle.

Experimental Protocols and Methodologies

Accurate and reproducible results in stable isotope tracing studies hinge on meticulous experimental design and execution.

Table 2: General Protocol for In Vitro Isotope Tracing

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Cell Culture | Culture cells in standard medium to the desired confluency (typically exponential growth phase). | Use specialized basal media that lacks unlabeled glutamine for the labeling experiment.[9] |

| 2. Labeling | Replace standard medium with medium containing L-Glutamine-¹⁵N₂,d₅ at a defined concentration. | The duration of labeling is critical to achieve isotopic steady state. For TCA cycle metabolites, this can take over 2 hours.[10] |

| 3. Quenching | Aspirate labeling medium and rapidly wash cells with ice-cold saline. Immediately add a quenching solution (e.g., -80°C methanol) to halt all enzymatic activity. | Rapid and effective quenching is essential to prevent metabolic changes during sample collection. |

| 4. Metabolite Extraction | Scrape cells and extract metabolites using a solvent system, commonly a mixture of acetonitrile, methanol, and water.[11] | Ensure complete extraction and separation of polar metabolites from proteins and lipids. |

| 5. Sample Preparation | Centrifuge to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under vacuum. | For GC-MS analysis, a derivatization step (e.g., silylation) is often required to make metabolites volatile.[8][12] |

| 6. Analysis | Reconstitute the dried extract in an appropriate solvent and analyze using LC-MS, GC-MS, or NMR. | These techniques separate metabolites and measure their mass-to-charge ratio, revealing the incorporation of ¹⁵N and D isotopes.[1][10] |

The workflow for a typical in vitro tracing experiment is visualized below.

Figure 3. Standard experimental workflow for in vitro metabolic tracing studies.

Data Analysis and Interpretation

The data generated from mass spectrometry consists of mass isotopomer distributions (MIDs) for each detected metabolite. The MID reveals the fraction of the metabolite pool that contains zero, one, two, or more heavy isotopes. This information, after correction for natural isotope abundance, is used to infer the activity of specific metabolic pathways.[13] For quantitative insights, this data can be integrated into computational models for Metabolic Flux Analysis (MFA), which provides a detailed map of intracellular metabolic rates.[1]

L-Glutamine-¹⁵N₂,d₅ is a sophisticated and highly informative tracer for dissecting cellular metabolism. Its ability to concurrently track nitrogen and carbon/hydrogen fates provides a comprehensive view of glutamine's contribution to the TCA cycle, biosynthesis, and nitrogen homeostasis.[1] By employing the robust experimental protocols and analytical strategies outlined in this guide, researchers can leverage this powerful tool to uncover novel insights into metabolic reprogramming in health and disease, paving the way for new therapeutic strategies in fields such as oncology and metabolic disorders.

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Fate of Glutamine in Human Metabolism. The Interplay with Glucose in Proliferating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]

- 6. L-Glutamine-15N2,d5 - Ace Therapeutics [acetherapeutics.com]

- 7. This compound - Protheragen [protheragen.us]

- 8. researchgate.net [researchgate.net]

- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of L-Glutamine-¹⁵N₂,d₅ in Unraveling Nitrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, nitrogen stands as a fundamental building block for a vast array of biomolecules, including amino acids, nucleotides, and neurotransmitters. Understanding the dynamic pathways of nitrogen utilization is paramount for deciphering cellular physiology in both health and disease. Stable isotope tracers, particularly L-Glutamine labeled with heavy isotopes of nitrogen (¹⁵N) and deuterium (d), have emerged as indispensable tools for meticulously tracking the fate of nitrogen atoms through complex metabolic networks. This in-depth technical guide elucidates the core principles, experimental methodologies, and data interpretation associated with the use of L-Glutamine-¹⁵N₂,d₅ in tracing nitrogen metabolism.

Introduction to Stable Isotope Tracing with L-Glutamine-¹⁵N₂,d₅

L-Glutamine is the most abundant amino acid in the human body and serves as a primary nitrogen donor for numerous biosynthetic pathways.[1] Its dual nitrogen atoms—the α-amino nitrogen and the amide nitrogen—participate in distinct metabolic reactions. L-Glutamine-¹⁵N₂,d₅ is a stable isotope-labeled analog of glutamine where both nitrogen atoms are replaced with the heavy isotope ¹⁵N, and five hydrogen atoms are replaced with deuterium. This labeling strategy provides a powerful tool for metabolic flux analysis.

The use of stable isotopes offers a non-radioactive and safe method to trace metabolic pathways in vitro and in vivo.[2] By introducing L-Glutamine-¹⁵N₂,d₅ into a biological system, researchers can follow the incorporation of the ¹⁵N label into various downstream metabolites. The deuterium labeling can also provide insights into specific enzymatic reactions and metabolic pathways. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the enrichment of these heavy isotopes in different molecules.[3]

Key Metabolic Fates of Glutamine Nitrogen

The nitrogen atoms from glutamine are critical for the synthesis of a wide range of biomolecules. Understanding these pathways is essential for designing and interpreting tracer experiments.

-

Transamination Reactions: The α-amino group of glutamine can be transferred to α-keto acids to form new amino acids. This process is catalyzed by aminotransferases.

-

Nucleotide Synthesis: The amide nitrogen of glutamine is a key component in the de novo synthesis of purine and pyrimidine rings, the building blocks of DNA and RNA.

-

Hexosamine Biosynthesis: The amide nitrogen is also utilized in the synthesis of glucosamine-6-phosphate, a precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans.

-

Asparagine Synthesis: Asparagine synthetase catalyzes the transfer of the amide nitrogen from glutamine to aspartate to form asparagine.

-

Urea Cycle: In the liver, the nitrogen from glutamine contributes to the urea cycle for the detoxification of ammonia.[1]

Experimental Protocols for L-Glutamine-¹⁵N₂,d₅ Tracer Studies

A successful tracer study requires meticulous planning and execution of the experimental protocol, from cell culture or animal models to sample analysis.

In Vitro Cell Culture Protocol

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Media Preparation: Prepare culture media deficient in glutamine. Supplement this media with a known concentration of L-Glutamine-¹⁵N₂,d₅. The concentration will depend on the specific cell line and experimental goals.

-

Labeling: Remove the standard culture medium and replace it with the prepared labeling medium.

-

Time-Course Experiment: Harvest cells and media at various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic changes in metabolite labeling.

-

Metabolite Extraction:

-

Quench metabolism rapidly by washing cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Sample Preparation for Mass Spectrometry Analysis

Accurate quantification of ¹⁵N enrichment requires derivatization of the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Protein Hydrolysis (for protein-bound amino acids):

-

Treat the cell pellet or tissue homogenate with 6 M HCl at 110°C for 24 hours to hydrolyze proteins into their constituent amino acids.

-

Dry the hydrolysate to remove the acid.

-

-

Derivatization (for free amino acids): A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.

-

Resuspend the dried metabolite extract in a solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in a suitable solvent like pyridine or dimethylformamide.

-

Incubate the mixture at 70°C for 30-60 minutes to complete the derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a suitable GC column (e.g., DB-5ms) to separate the different amino acid derivatives based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Detection: As the derivatized amino acids elute from the GC column, they are ionized (typically by electron ionization) and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer.

-

Data Acquisition: Monitor specific m/z values corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) fragments of the amino acids of interest.

Data Presentation and Interpretation

The primary output of a stable isotope tracer study is the isotopic enrichment in various metabolites. This data can be presented in tables to facilitate comparison and interpretation.

Table 1: Hypothetical ¹⁵N Enrichment in Key Amino Acids Following L-Glutamine-¹⁵N₂ Tracer Experiment in Cancer Cells

| Metabolite | Time (hours) | ¹⁵N Enrichment (%) |

| Glutamate | 1 | 65.2 ± 4.1 |

| 4 | 85.7 ± 3.5 | |

| 8 | 92.1 ± 2.8 | |

| 24 | 95.3 ± 1.9 | |

| Aspartate | 1 | 15.8 ± 2.3 |

| 4 | 42.6 ± 3.1 | |

| 8 | 65.9 ± 4.0 | |

| 24 | 78.4 ± 3.7 | |

| Alanine | 1 | 8.2 ± 1.5 |

| 4 | 25.1 ± 2.7 | |

| 8 | 48.3 ± 3.9 | |

| 24 | 62.5 ± 4.2 | |

| Proline | 1 | 5.1 ± 1.1 |

| 4 | 18.9 ± 2.2 | |

| 8 | 35.7 ± 3.4 | |

| 24 | 51.2 ± 3.8 |

Data are presented as mean ± standard deviation.

Interpretation: The rapid and high enrichment of ¹⁵N in glutamate indicates a high rate of glutamine conversion to glutamate, a key entry point for glutamine nitrogen into central metabolism. The subsequent and progressive labeling of aspartate, alanine, and proline demonstrates the downstream flow of nitrogen from glutamate into these amino acids through transamination and other biosynthetic pathways.

Visualization of Metabolic Pathways and Workflows

Visualizing the complex interplay of metabolic pathways is crucial for a comprehensive understanding of the experimental results. The DOT language, a graph description language, can be used to generate clear and informative diagrams.

Experimental Workflow

Caption: Experimental workflow for a stable isotope tracer study using L-Glutamine-¹⁵N₂,d₅.

Glutamine Nitrogen Metabolism Pathway

References

- 1. L-Glutamine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1328-0.25 [isotope.com]

- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the stability of L-Glutamine-15N2,d5 in solution

An In-Depth Technical Guide to the Stability of L-Glutamine-15N2,d5 in Solution

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, understanding their stability is paramount for data integrity. This compound, a stable isotope-labeled form of L-glutamine, is frequently employed as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices through mass spectrometry. The reliability of such quantitative assays is directly dependent on the stability of the internal standard in solution throughout the experimental workflow, from sample preparation to analysis.

This technical guide provides a comprehensive overview of the stability of this compound in solution. While specific stability studies on this compound are not extensively published, its chemical stability profile is considered to be nearly identical to that of unlabeled L-glutamine due to the nature of isotopic substitution. Therefore, this guide leverages the wealth of available data on L-glutamine to provide a robust understanding of the factors influencing its stability, detailed experimental protocols for stability assessment, and recommendations for its proper handling and storage.

Chemical Stability and Degradation Pathway

In aqueous solutions, L-glutamine is known to be labile and undergoes spontaneous degradation.[1] The primary degradation pathway is a non-enzymatic intramolecular cyclization to form pyroglutamic acid (pGlu) and ammonia (NH₃).[2] This reaction is a first-order kinetic process.[3] The degradation not only reduces the concentration of L-glutamine but the resulting accumulation of ammonia can be toxic to cell cultures.[2][4]

Caption: Degradation pathway of L-Glutamine in aqueous solution.

Factors Influencing Stability in Solution

The rate of L-glutamine degradation is significantly influenced by several physicochemical factors.

-

Temperature: Temperature is a critical factor affecting the stability of L-glutamine in solution. Degradation is minimal at or below 4°C and increases significantly at room temperature and 37°C.[5] As a dry powder or in a frozen solution, L-glutamine is very stable.[1][6]

-

pH: The degradation of L-glutamine is pH-dependent. The maximum stability is observed in the pH range of 5.0 to 7.5.[3] At both acidic and basic pH values, the rate of degradation increases.[7]

-

Solution Composition: The type of solution can also impact stability. For instance, the degradation rate of glutamine can vary in water, different buffers, and complex solutions like total parenteral nutrition (TPN) or cell culture media.[5]

-

Light and Oxygen: The degradation of L-glutamine is largely unaffected by the presence of light and oxygen.[5]

Quantitative Stability Data for L-Glutamine in Various Solutions

The following table summarizes the degradation rates of L-glutamine under different conditions, which can be extrapolated to this compound.

| Temperature | Solution | pH | Degradation Rate (% per day) | Reference |

| 22-24°C | Water | 6.5 | 0.23% | [5] |

| 22-24°C | 15% Dextrose/Water | - | 0.22% | [5] |

| 22-24°C | Mixed TPN Solution | - | 0.8% | [5] |

| 4°C | Intravenous Solutions | - | < 0.15% | [5] |

| -20°C | Intravenous Solutions | - | < 0.03% | [5] |

| -80°C | Intravenous Solutions | - | Undetectable | [5] |

| 37°C | MEM-H(0) Medium | - | ~7% | [2] |

| 4°C | MEM-H(0) and MEM-H(N)-FBS | - | 0.10% | [2] |

Experimental Protocols for Stability Assessment

To ensure the accuracy of quantitative studies using this compound as an internal standard, it is crucial to perform a stability study under the specific experimental conditions of its intended use. This involves a long-term stability study under recommended storage conditions and a forced degradation study to identify potential degradation products and validate the analytical method.

Preparation of this compound Stock and Working Solutions

Proper preparation of solutions is the first step in a stability study.

Materials and Reagents:

-

This compound powder

-

High-purity water (e.g., Milli-Q or LC-MS grade) or desired buffer/saline solution[8]

-

Sterile containers[3]

Protocol:

-

Determine the desired concentration of the stock solution (e.g., 200 mM is a common choice).[8]

-

Calculate the required amount of this compound powder and solvent.

-

Dissolve the powder in about 90% of the final volume of the solvent with gentle stirring.[8]

-

Adjust the final volume with the solvent.[9]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Autoclaving is not recommended as it will degrade the glutamine.[9]

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[4][9]

-

Prepare working solutions by diluting the stock solution in the desired matrix (e.g., cell culture medium, plasma) immediately before use.

Forced Degradation Study Protocol

A forced degradation study is performed to demonstrate the stability-indicating nature of the analytical method by generating potential degradation products.[10] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Stress Conditions:

-

Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature.[5]

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.[5]

-

Oxidation: Expose the solution to 3% H₂O₂ at room temperature.[11]

-

Thermal Degradation: Heat the solution at a temperature above the accelerated stability testing conditions (e.g., 60-80°C).[11]

-

Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][11]

Samples should be taken at various time points and analyzed by a stability-indicating method like LC-MS/MS.

Analytical Methodology: Stability-Indicating LC-MS/MS Method

A validated LC-MS/MS method is essential for accurately quantifying this compound and its degradation products.

Instrumentation:

Chromatographic Conditions (example):

-

Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).[12]

-

Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.[12]

-

Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.[12]

-

Gradient: 0% to 5% B over 5 minutes.[12]

-

Flow Rate: 0.4 mL/min.[12]

-

Column Temperature: 25°C.[12]

-

Injection Volume: 1 µL.[12]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for labeled glutamine): 154.1 > 89.1.[14]

-

Note: MRM transitions should be optimized for the specific instrument and labeled compound.

-

Experimental Workflow

The overall workflow for a stability study of this compound is depicted below.

Caption: General workflow for a stability study of this compound.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the stability of this compound under the tested conditions.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

-

Plot the percentage remaining versus time to visualize the degradation profile.

-

Determine the degradation rate constant (k) by fitting the data to a first-order rate equation: ln([A]t) = -kt + ln([A]₀), where [A]t is the concentration at time t, and [A]₀ is the initial concentration.

-

Calculate the half-life (t₁/₂) of the compound under the specific conditions using the formula: t₁/₂ = 0.693 / k.

Recommended Storage and Handling of this compound Solutions

Based on the extensive data for L-glutamine, the following are best practices for storing and handling this compound solutions to maintain their integrity:

-

Short-term storage (up to 2 weeks): Store solutions at 2-8°C.[7]

-

Long-term storage: Aliquot and store solutions at -20°C or -80°C for several months to a year.[4][9]

-

Avoid multiple freeze-thaw cycles, as this can lead to a loss of activity.[7]

-

Prepare fresh working solutions from frozen stock solutions for each experiment.

-

When used in cell culture, it is often recommended to supplement the medium with L-glutamine just before use due to its lability at 37°C.[6]

Conclusion

While this compound is a stable solid, it is susceptible to degradation in aqueous solutions, primarily through cyclization to pyroglutamic acid and ammonia. The rate of this degradation is highly dependent on temperature and pH. For its effective and accurate use as an internal standard in quantitative mass spectrometry, it is imperative that researchers and drug development professionals understand these stability characteristics. By adhering to proper preparation, storage, and handling protocols, the degradation of this compound in solution can be minimized, thereby ensuring the precision and reliability of experimental results. Conducting stability studies under specific experimental conditions is highly recommended to validate its use in any given analytical method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. longdom.org [longdom.org]

- 6. scirp.org [scirp.org]

- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. lubrizolcdmo.com [lubrizolcdmo.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. chem-agilent.com [chem-agilent.com]

- 13. agilent.com [agilent.com]

- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Glutamine-¹⁵N₂,d₅ Labeling in Mammalian Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of nutrients within cells.[1] L-Glutamine, a non-essential amino acid, is a critical nutrient for rapidly proliferating cells, including cancer cells, serving as a key source of carbon and nitrogen for the synthesis of ATP, biosynthetic precursors, and reducing agents.[2][3] By replacing standard L-Glutamine with an isotopically labeled version, such as L-Glutamine-¹⁵N₂,d₅, researchers can track its incorporation into various metabolic pathways, providing insights into cellular metabolism and physiology.[1][4] This technique is particularly valuable in cancer research to understand metabolic reprogramming and identify potential therapeutic targets.[5]

Applications

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a cell.[6]

-

Pathway Elucidation: Identifying and characterizing metabolic pathways.[6]

-

Drug Development: Assessing the impact of drugs on cellular metabolism.[7]

-

Cancer Metabolism Research: Investigating the metabolic adaptations of cancer cells.[5][8]

Experimental Protocol

This protocol provides a generalized procedure for labeling adherent mammalian cells with L-Glutamine-¹⁵N₂,d₅. It is crucial to optimize parameters such as cell density and incubation time for each specific cell line and experimental condition to ensure the attainment of an isotopic steady state.[9]

I. Materials and Reagents

-

Mammalian Cell Line of Interest: (e.g., A549, HeLa, MCF-7)

-

L-Glutamine-¹⁵N₂,d₅: (e.g., Cambridge Isotope Laboratories, Inc.)[10]

-

Glutamine-free cell culture medium: (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS): Preferred to minimize interference from unlabeled glutamine present in standard FBS.[1]

-

Standard Cell Culture Reagents: Penicillin-streptomycin, trypsin-EDTA, PBS.

-

6-well cell culture plates

-

Quenching Solution (ice-cold): e.g., 0.9% NaCl solution.

-

Extraction Solvent (ice-cold): e.g., 80% Methanol.

II. Procedure

A. Cell Seeding and Culture

-

Day 0: Seed cells in a 6-well plate at a density that will result in approximately 80% confluency at the time of labeling. A typical seeding density is 200,000 cells/well.[9]

-

Culture cells in complete medium (containing standard L-Glutamine) in a humidified incubator at 37°C and 5% CO₂. Allow cells to attach and grow for at least 24 hours.

B. Preparation of Labeling Medium

-

Prepare the labeling medium by supplementing glutamine-free basal medium with the desired concentration of L-Glutamine-¹⁵N₂,d₅ (typically 2-4 mM), dFBS (usually 10%), and other necessary components like glucose and antibiotics.[1][9]

-

Sterile filter the complete labeling medium using a 0.22 µm filter.[1]

C. Isotope Labeling

-

When cells reach the desired confluency, aspirate the standard culture medium.

-

Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled glutamine.

-

Add the prepared L-Glutamine-¹⁵N₂,d₅ labeling medium to each well.

-

Incubate the cells for a predetermined duration to achieve isotopic steady state. This time can vary depending on the cell line and the metabolites of interest, but for TCA cycle intermediates, it can be as short as a few hours.[9]

D. Metabolite Quenching and Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution (e.g., 0.9% NaCl). This step is critical to preserve the metabolic state of the cells.

-

Extraction: Add ice-cold extraction solvent (e.g., 80% methanol) to each well. Scrape the cells in the solvent and transfer the cell lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 10-15 minutes to ensure complete extraction.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Collect the supernatant containing the metabolites. The samples are now ready for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[11]

Quantitative Data Summary

The following table summarizes typical experimental parameters for L-Glutamine labeling studies. These values should be optimized for specific experimental setups.

| Parameter | Typical Range/Value | Notes |

| Cell Seeding Density | 1 x 10⁵ - 5 x 10⁵ cells/well (6-well plate) | Should be optimized to achieve ~80% confluency at the time of labeling.[9] |

| L-Glutamine-¹⁵N₂,d₅ Conc. | 2 - 4 mM | Mimics physiological concentrations in standard media.[9] |

| Dialyzed FBS Conc. | 5 - 10% | Use of dialyzed FBS is recommended to reduce unlabeled glutamine.[1][9] |

| Labeling Incubation Time | 3 - 24 hours | Time to reach isotopic steady state varies by cell line and metabolite.[9] |

| Metabolite Extraction Solvent | 80% Methanol (ice-cold) | Other solvents like acetonitrile/water mixtures can also be used.[11] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a stable isotope labeling experiment using L-Glutamine-¹⁵N₂,d₅.

Caption: Experimental workflow for L-Glutamine-¹⁵N₂,d₅ labeling in mammalian cells.

Glutamine Metabolism Pathway

This diagram shows the entry of glutamine into the Tricarboxylic Acid (TCA) cycle and its subsequent metabolic fate.

Caption: Key metabolic pathways of L-Glutamine in mammalian cells.

References

- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]

- 7. Blockade of glutamine-dependent cell survival augments antitumor efficacy of CPI-613 in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]

- 11. researchgate.net [researchgate.net]

Application Note: Tracing Cancer Cell Metabolism with L-Glutamine-¹⁵N₂,d₅ for Metabolic Flux Analysis

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] Glutamine, a non-essential amino acid, is a key nutrient for many cancer cells, serving as a major source of carbon and nitrogen for various metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid synthesis, and nucleotide biosynthesis.[2][3] Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate these altered metabolic pathways.[1][4][5] L-Glutamine-¹⁵N₂,d₅ is a stable isotope-labeled tracer that contains two ¹⁵N atoms and five deuterium atoms. This multi-labeled tracer is a valuable tool for detailed metabolic flux analysis, allowing for the simultaneous tracing of both nitrogen and carbon backbones of glutamine and its downstream metabolites.

Principle of the Method

Cancer cells are cultured in a medium where standard L-glutamine is replaced with L-Glutamine-¹⁵N₂,d₅. The cells take up and metabolize the labeled glutamine. The heavy isotopes (¹⁵N and deuterium) are incorporated into various downstream metabolites. By using mass spectrometry (MS) to detect and quantify the mass shifts in these metabolites, researchers can trace the metabolic fate of glutamine's nitrogen and carbon atoms.[1][6] This allows for the elucidation of the relative contributions of glutamine to different metabolic pathways and provides insights into the metabolic phenotype of the cancer cells.

Applications

-

Elucidating Cancer-Specific Metabolic Pathways: Tracing the fate of the ¹⁵N and deuterium labels can reveal how cancer cells utilize glutamine to fuel the TCA cycle, both oxidatively and reductively, and for the synthesis of other amino acids and nucleotides.[1][7]

-

Identifying Therapeutic Targets: By understanding the reliance of cancer cells on specific glutamine-dependent pathways, researchers can identify potential enzymatic targets for novel cancer therapies.[2][3]

-

Drug Development and Efficacy Testing: This technique can be used to assess the mechanism of action and efficacy of drugs that target glutamine metabolism. A reduction in the incorporation of heavy isotopes into downstream metabolites after drug treatment would indicate target engagement.

-

Understanding Metabolic Heterogeneity: Metabolic flux analysis can be applied to different cancer cell lines or patient-derived cells to understand the heterogeneity in glutamine metabolism across various cancer types and subtypes.[8]

Experimental Protocols

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cancer cells of interest in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Culture the cells in their standard growth medium overnight in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Labeling Medium: Prepare fresh growth medium by supplementing glutamine-free medium with L-Glutamine-¹⁵N₂,d₅ to the desired final concentration (typically 2-4 mM).

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the prepared L-Glutamine-¹⁵N₂,d₅ labeling medium to each well.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotopes into metabolites and to approach isotopic steady state. The optimal incubation time should be determined empirically for each cell line.[9]

-

II. Metabolite Extraction

-

Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium.

-

Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Extraction:

-

Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -80°C for at least 30 minutes to precipitate proteins.

-

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

-

Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

III. Sample Analysis by Mass Spectrometry

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography-mass spectrometry, LC-MS).

-

LC-MS Analysis:

-

Inject the reconstituted samples into an LC-MS system.

-

Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).

-

Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify the metabolites based on their retention time and accurate mass.

-

Determine the fractional enrichment of the ¹⁵N and deuterium labels in each metabolite by analyzing the isotopic distribution.

-

Calculate the relative abundance of each isotopologue.

-

Use metabolic flux analysis software to model the data and determine the relative flux through different metabolic pathways.

-

Data Presentation

Table 1: Expected Mass Isotopologue Distribution of Key Metabolites from L-Glutamine-¹⁵N₂,d₅ Labeling

| Metabolite | Abbreviation | Unlabeled Mass (m/z) | Labeled Isotopologue(s) | Expected Mass Shift(s) | Pathway |

| Glutamate | Glu | 146.045 | Glu (¹⁵N₁, d₄) | +5 | Glutaminolysis |

| Alpha-ketoglutarate | α-KG | 145.019 | α-KG (d₄) | +4 | Glutaminolysis |

| Aspartate | Asp | 132.030 | Asp (¹⁵N₁) | +1 | Transamination |

| Alanine | Ala | 88.040 | Ala (¹⁵N₁) | +1 | Transamination |

| Proline | Pro | 114.056 | Pro (¹⁵N₁, d₄) | +5 | Amino Acid Synthesis |

| Citrate | Cit | 191.019 | Cit (d₄), Cit (d₃) | +4, +3 | TCA Cycle |

| Succinate | Suc | 117.019 | Suc (d₄) | +4 | TCA Cycle |

| Fumarate | Fum | 115.003 | Fum (d₄) | +4 | TCA Cycle |

| Malate | Mal | 133.014 | Mal (d₄) | +4 | TCA Cycle |

| Asparagine | Asn | 131.046 | Asn (¹⁵N₂) | +2 | Amino Acid Synthesis |

| Pyrimidine Nucleotides | e.g., UTP | Varies | UTP (¹⁵N₂) | +2 | Nucleotide Synthesis |

| Purine Nucleotides | e.g., ATP | Varies | ATP (¹⁵N₁) | +1 | Nucleotide Synthesis |

Note: The exact mass shifts and isotopologue distribution will depend on the specific metabolic pathways active in the cancer cells.

Table 2: Hypothetical Quantitative Data of Fractional Enrichment in Pancreatic Cancer Cells

| Metabolite | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Drug Treated | Fold Change |

| Glutamate (¹⁵N₁, d₄) | 85.2 ± 3.1 | 42.6 ± 2.5 | 0.50 |

| Alpha-ketoglutarate (d₄) | 78.9 ± 4.2 | 35.1 ± 3.8 | 0.44 |

| Aspartate (¹⁵N₁) | 65.4 ± 2.8 | 28.9 ± 2.1 | 0.44 |

| Malate (d₄) | 55.1 ± 3.5 | 21.3 ± 2.9 | 0.39 |

| Citrate (d₄) | 48.7 ± 2.9 | 15.6 ± 1.7 | 0.32 |

| Proline (¹⁵N₁, d₄) | 32.6 ± 1.9 | 12.4 ± 1.1 | 0.38 |

Visualizations

Caption: Experimental workflow for metabolic flux analysis using L-Glutamine-¹⁵N₂,d₅.

Caption: Metabolic fate of L-Glutamine-¹⁵N₂,d₅ in cancer cells.

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic pathway analysis of tumors using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

Application Note: Quantification of Glutamine Metabolism using L-Glutamine-¹⁵N₂,d₅ and LC-MS

Introduction

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for highly proliferative cells, including cancer cells.[1][2] It serves as a major source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids, and plays a crucial role in maintaining cellular redox homeostasis through the production of glutathione.[3][4] The metabolic reprogramming of glutamine utilization is a hallmark of many cancers, making the quantification of glutamine metabolic flux a key area of research for understanding disease pathogenesis and developing novel therapeutic strategies.[5][6]

Stable isotope tracing using liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to delineate and quantify the metabolic fate of glutamine.[5][7] By culturing cells with glutamine that has been isotopically labeled, researchers can track the incorporation of these heavy isotopes into various downstream metabolites. L-Glutamine-¹⁵N₂,d₅ is a particularly useful tracer as it allows for the simultaneous tracking of both the carbon and nitrogen atoms of the glutamine molecule. This application note provides a detailed protocol for the quantification of glutamine metabolism in cultured cells using L-Glutamine-¹⁵N₂,d₅ and LC-MS analysis.

Core Concepts

-

Glutaminolysis: A metabolic pathway where glutamine is converted to α-ketoglutarate (α-KG) to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][3]

-

Reductive Carboxylation: A pathway where α-KG is converted to citrate, a precursor for fatty acid synthesis, particularly under hypoxic conditions or when mitochondrial respiration is impaired.[3][7]

-

Nitrogen Donation: The amide nitrogen of glutamine is essential for the de novo synthesis of purines and pyrimidines, as well as other non-essential amino acids.[2]

Experimental Protocols

This section details the necessary steps for conducting a glutamine metabolic flux experiment using L-Glutamine-¹⁵N₂,d₅.

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. A 6-well plate format is recommended, with a seeding density of 0.5-2 x 10⁶ cells per well. Prepare at least three biological replicates for each condition.

-

Culture Medium Preparation: Prepare glutamine-free RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (FBS) and penicillin/streptomycin. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glutamine.

-

Isotope Labeling: The following day, replace the culture medium with the prepared glutamine-free medium supplemented with 4 mM L-Glutamine-¹⁵N₂,d₅. The duration of labeling will depend on the specific metabolic pathway of interest and the cell type, but a time course of 0, 1, 4, 8, and 24 hours is a good starting point to capture both rapid and slow-turnover metabolites. For example, metabolites in the TCA cycle may reach isotopic steady state within 3 hours.[8]

II. Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate measurements.[9][10]

-

Quenching and Washing:

-

Place the 6-well plate on dry ice to rapidly quench metabolic activity.

-

Aspirate the labeling medium and wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution. It is critical to completely aspirate the wash buffer to avoid salt contamination which can interfere with LC-MS analysis.

-

-

Metabolite Extraction:

-

Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes for 10 minutes at 4°C to ensure complete lysis and extraction.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the intracellular metabolites to a new tube. The supernatant can be stored at -80°C until LC-MS analysis.

-

III. LC-MS Analysis

The analysis of polar metabolites like amino acids and TCA cycle intermediates is typically performed using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

-

Chromatographic Separation:

-

Column: A HILIC column is suitable for the separation of polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 98% B) and gradually decrease to a lower percentage to elute the polar compounds.

-

-

Mass Spectrometry:

-

Ionization Mode: Both positive and negative ionization modes should be used to detect a wider range of metabolites.

-